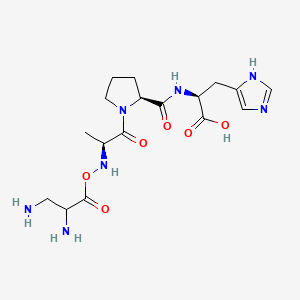
Diaminopropionoyl tripeptide-33
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diaminopropionoyl tripeptide-33 is a bioactive peptide known for its protective effects on skin cells. It is primarily used in cosmetic formulations to safeguard skin from ultraviolet (UV) radiation-induced DNA damage. This compound is effective in preventing premature aging by inhibiting the carbonylation of proteins and enhancing the DNA repair system .
Méthodes De Préparation
Diaminopropionoyl tripeptide-33 is synthesized through the reaction of 2,3-diaminopropionic acid with a tripeptide sequence. The synthetic route involves standard peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Analyse Des Réactions Chimiques
Diaminopropionoyl tripeptide-33 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS), which can be detrimental to the peptide’s stability.
Reduction: Reduction reactions can help in stabilizing the peptide by preventing the formation of disulfide bonds.
Substitution: This reaction can occur at the amino acid residues, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Diaminopropionoyl tripeptide-33 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protecting skin cells from UV-induced damage and its potential in enhancing DNA repair mechanisms.
Medicine: Research is ongoing to explore its potential in preventing skin aging and treating skin disorders caused by UV radiation.
Industry: It is widely used in the cosmetic industry as an active ingredient in anti-aging and photoprotective skincare products .
Mécanisme D'action
Diaminopropionoyl tripeptide-33 exerts its effects by inhibiting the carbonylation of proteins, which is a process that leads to protein degradation and cellular damage. The peptide combats the formation of reactive carbon species (RCS) and protects DNA from UV-induced damage. It enhances the DNA repair system by promoting the activity of repair enzymes and protecting keratinocytes and fibroblasts from oxidative stress .
Comparaison Avec Des Composés Similaires
Diaminopropionoyl tripeptide-33 is unique in its ability to protect skin cells from both UVA and UVB radiation. Similar compounds include:
Palmitoyl tripeptide-1: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used for its anti-wrinkle effects.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound stands out due to its dual action of protecting against UV-induced DNA damage and enhancing the DNA repair system .
Propriétés
Formule moléculaire |
C17H27N7O6 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |
Clé InChI |
HJCFQAVJKASLBG-BSCFELCMSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
SMILES canonique |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


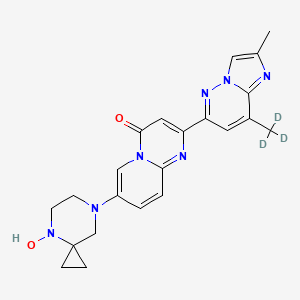
![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
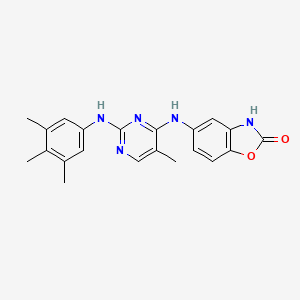
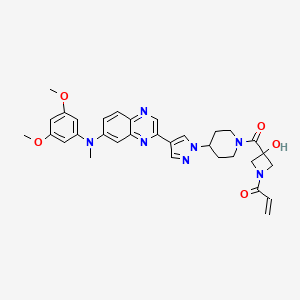
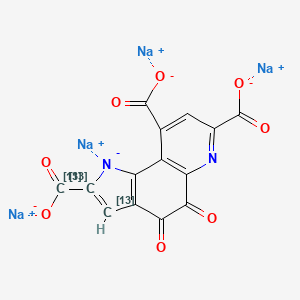
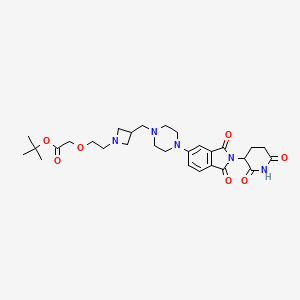
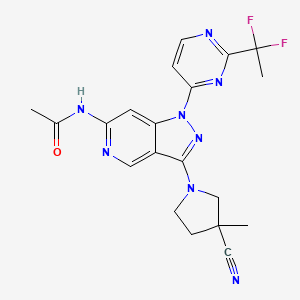
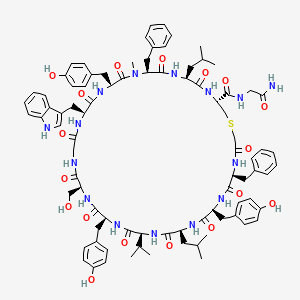
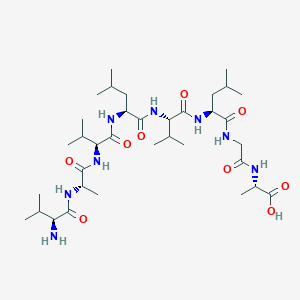
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)

